molecular formula C9H10BrNO4 B8161177 1-Bromo-2-(2-methoxyethoxy)-3-nitrobenzene

1-Bromo-2-(2-methoxyethoxy)-3-nitrobenzene

Cat. No.: B8161177
M. Wt: 276.08 g/mol
InChI Key: FSAJLQZVRNQVJL-UHFFFAOYSA-N
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Description

1-Bromo-2-(2-methoxyethoxy)-3-nitrobenzene is an organic compound with the molecular formula C9H10BrNO4. This compound is characterized by the presence of a bromine atom, a nitro group, and a methoxyethoxy group attached to a benzene ring. It is a versatile intermediate used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(2-methoxyethoxy)-3-nitrobenzene can be synthesized through a multi-step process involving the bromination of 2-(2-methoxyethoxy)-3-nitrobenzene. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination reactions using continuous flow reactors. These reactors provide better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(2-methoxyethoxy)-3-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Oxidation: The methoxyethoxy group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

Major Products:

    Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

    Reduction: 1-Amino-2-(2-methoxyethoxy)-3-nitrobenzene.

    Oxidation: 1-Bromo-2-(2-methoxyethoxy)-3-carboxybenzene or 1-Bromo-2-(2-methoxyethoxy)-3-formylbenzene.

Scientific Research Applications

1-Bromo-2-(2-methoxyethoxy)-3-nitrobenzene finds applications in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of bioactive compounds and as a probe in biochemical studies.

    Medicine: Utilized in the synthesis of potential drug candidates and in medicinal chemistry research.

    Industry: Applied in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(2-methoxyethoxy)-3-nitrobenzene depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the reducing agent.

Comparison with Similar Compounds

1-Bromo-2-(2-methoxyethoxy)-3-nitrobenzene can be compared with other similar compounds such as:

    1-Bromo-2-(2-methoxyethoxy)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Bromo-4-nitroanisole: Contains a methoxy group instead of a methoxyethoxy group, leading to different reactivity and solubility properties.

    1-Bromo-3-nitrobenzene: Does not have the methoxyethoxy group, affecting its chemical behavior and applications.

The unique combination of functional groups in this compound makes it a valuable compound in various chemical syntheses and industrial applications.

Properties

IUPAC Name

1-bromo-2-(2-methoxyethoxy)-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO4/c1-14-5-6-15-9-7(10)3-2-4-8(9)11(12)13/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSAJLQZVRNQVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC=C1Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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